molecular formula C21H19ClN2O2S B2652368 2-(4-Chlorophenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione CAS No. 1024448-53-0

2-(4-Chlorophenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione

Cat. No.: B2652368
CAS No.: 1024448-53-0
M. Wt: 398.91
InChI Key: WSRQFGRXCBHQAD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(2-phenylethyl)-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a useful research compound. Its molecular formula is C21H19ClN2O2S and its molecular weight is 398.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

This compound and its related derivatives are actively explored in chemical synthesis, offering insights into novel reaction mechanisms and synthetic pathways. For instance, the study of alternating copolymers via Diels-Alder and ene reactions with bis-triazolinediones showcases the reactivity of related triazolinedione derivatives in forming copolymers, indicating potential utility in polymer science (Mallakpour & Butler, 1985). Similarly, research into the ene-type reactions involving transfer of acyl groups demonstrates the compound's utility in synthesizing complex molecules, further highlighting its significance in organic synthesis (Bottomley, Boyd, & Monteil, 1980).

Antimicrobial Activity

The synthesis, characterization, and antimicrobial evaluation of tetrahydroquinazoline derivatives indicate that these compounds exhibit good to moderate antimicrobial activity against a range of bacteria and fungi. This highlights the potential of these derivatives in developing new antimicrobial agents (Bhatt et al., 2015).

Pharmacological Potential

While avoiding specifics on drug use and side effects, it's notable that derivatives of the compound have been assessed for their pharmacological potentials, such as anti-inflammatory and analgesic activities. These studies underscore the broader implications of these compounds in medicinal chemistry and drug design, providing a foundation for further exploration into their therapeutic applications (Farag et al., 2012).

Material Science Applications

The reaction of triazolinediones with trans-3,3-dichloro-1-phenyl-1-propene investigated at room and reflux temperatures in methylene chloride solution exemplifies the compound's utility in material science, particularly in polymerization reactions. This research could pave the way for novel polymers with unique properties, highlighting the compound's versatility beyond pharmaceutical applications (Mallakpour, Mohammdi, & Kolshorn, 1997).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-phenylethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2S/c22-18-12-10-17(11-13-18)21-23-19-8-4-5-9-20(19)27(25,26)24(21)15-14-16-6-2-1-3-7-16/h1-13,21,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRQFGRXCBHQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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